molecular formula C15H12NOS+ B14225301 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium CAS No. 503855-05-8

2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium

Cat. No.: B14225301
CAS No.: 503855-05-8
M. Wt: 254.3 g/mol
InChI Key: CIUSIGXEZAVCMV-UHFFFAOYSA-N
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Description

2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a chemical compound that belongs to the class of benzothiazolium derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 3-formylphenylboronic acid with 3-methyl-1,3-benzothiazolium salts. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium, under mild conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiazolium ring can interact with DNA or RNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a formyl group and a methyl group on the benzothiazolium ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

503855-05-8

Molecular Formula

C15H12NOS+

Molecular Weight

254.3 g/mol

IUPAC Name

3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde

InChI

InChI=1S/C15H12NOS/c1-16-13-7-2-3-8-14(13)18-15(16)12-6-4-5-11(9-12)10-17/h2-10H,1H3/q+1

InChI Key

CIUSIGXEZAVCMV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C3=CC=CC(=C3)C=O

Origin of Product

United States

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